
N-(2-Bromo-4-methylphenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Bromo-4-metilfenil)-2-((4-fenil-5-((p-tolilamino)metil)-4H-1,2,4-triazol-3-il)tio)acetamida: es un compuesto orgánico complejo que pertenece a la clase de derivados de triazol. Este compuesto se caracteriza por su estructura única, que incluye un anillo de triazol, un grupo fenilo sustituido con bromo y una porción de tioacetamida. Ha generado interés en varios campos de la investigación científica debido a sus posibles propiedades biológicas y químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(2-Bromo-4-metilfenil)-2-((4-fenil-5-((p-tolilamino)metil)-4H-1,2,4-triazol-3-il)tio)acetamida típicamente implica reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye:
Formación del anillo de triazol: El anillo de triazol se puede sintetizar a través de una reacción de ciclización que involucra derivados de hidracina y aldehídos o cetonas apropiados.
Introducción del grupo fenilo sustituido con bromo: Este paso implica la bromación de un precursor de metilfenilo, seguido de acoplamiento con el anillo de triazol.
Formación de tioacetamida:
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, cribado de alto rendimiento para condiciones de reacción y el uso de catalizadores para mejorar la eficiencia de la reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(2-Bromo-4-metilfenil)-2-((4-fenil-5-((p-tolilamino)metil)-4H-1,2,4-triazol-3-il)tio)acetamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden conducir a la formación de aminas u otros derivados reducidos.
Sustitución: El grupo bromo se puede sustituir con otros nucleófilos, lo que lleva a una variedad de derivados.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA).
Agentes reductores: Borohidruro de sodio (NaBH4), hidruro de aluminio y litio (LiAlH4).
Nucleófilos: Azida de sodio (NaN3), tioles, aminas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación con peróxido de hidrógeno puede producir sulfoxidos, mientras que la sustitución con azida de sodio puede producir derivados azida.
Aplicaciones Científicas De Investigación
N-(2-Bromo-4-metilfenil)-2-((4-fenil-5-((p-tolilamino)metil)-4H-1,2,4-triazol-3-il)tio)acetamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por sus posibles propiedades antimicrobianas y antifúngicas.
Medicina: Se explora por su potencial como agente terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-(2-Bromo-4-metilfenil)-2-((4-fenil-5-((p-tolilamino)metil)-4H-1,2,4-triazol-3-il)tio)acetamida implica su interacción con objetivos y vías moleculares específicas. El compuesto puede inhibir ciertas enzimas o proteínas, lo que lleva a sus efectos biológicos. Por ejemplo, puede inhibir enzimas microbianas, lo que lleva a sus propiedades antimicrobianas.
Comparación Con Compuestos Similares
Compuestos similares
N-(2-Bromo-4-metilfenil)-2-((4-fenil-5-((p-tolilamino)metil)-4H-1,2,4-triazol-3-il)tio)acetamida: se puede comparar con otros derivados de triazol, como:
Singularidad
Lo que distingue a N-(2-Bromo-4-metilfenil)-2-((4-fenil-5-((p-tolilamino)metil)-4H-1,2,4-triazol-3-il)tio)acetamida es su combinación única de grupos funcionales, que pueden conferir propiedades biológicas y químicas distintas. Su grupo fenilo sustituido con bromo y su porción de tioacetamida pueden contribuir a sus interacciones específicas con los objetivos moleculares, convirtiéndolo en un compuesto de interés para futuras investigaciones.
Propiedades
Fórmula molecular |
C25H24BrN5OS |
|---|---|
Peso molecular |
522.5 g/mol |
Nombre IUPAC |
N-(2-bromo-4-methylphenyl)-2-[[5-[(4-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H24BrN5OS/c1-17-8-11-19(12-9-17)27-15-23-29-30-25(31(23)20-6-4-3-5-7-20)33-16-24(32)28-22-13-10-18(2)14-21(22)26/h3-14,27H,15-16H2,1-2H3,(H,28,32) |
Clave InChI |
ROAPWBCYMJVXBP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=C(C=C(C=C4)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenylpyrido[2,3-D]pyrimidin-4-amine](/img/structure/B11770834.png)
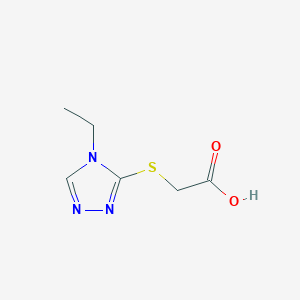
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine](/img/structure/B11770846.png)
![7-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B11770852.png)
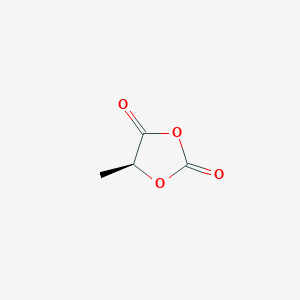

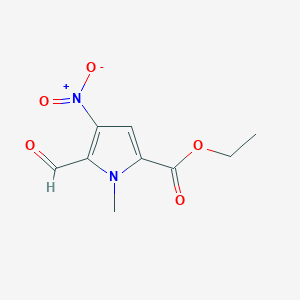
![5,6-Dimethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B11770869.png)
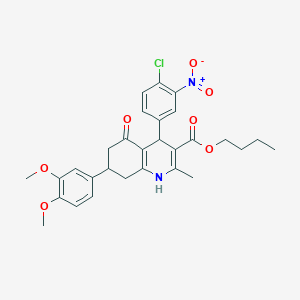
![6-(p-Tolyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11770883.png)
![4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11770887.png)
![(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine](/img/structure/B11770898.png)
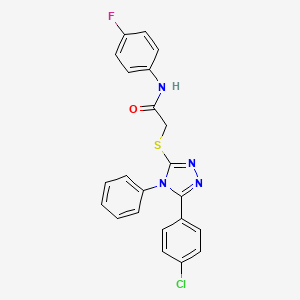
![5h-Cyclopenta[d]pyrimidine](/img/structure/B11770902.png)
